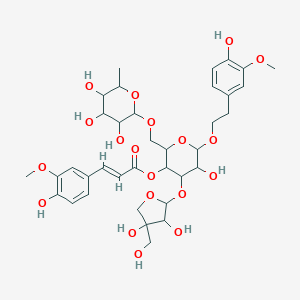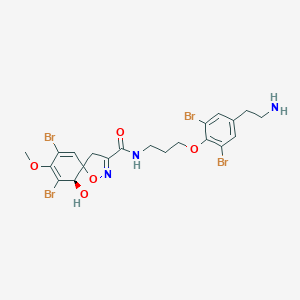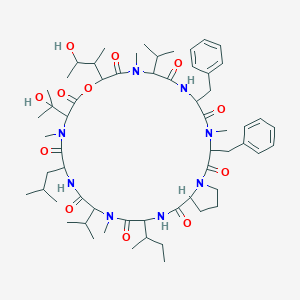
Aureobasidin S4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aureobasidin S4 is a natural product that was first isolated from the fungus Aureobasidium pullulans. It is a cyclic depsipeptide and has been found to have potent antifungal activity against a wide range of fungi. Aureobasidin S4 has also been found to have potential applications in scientific research due to its mechanism of action and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Antifungal Activities
Aureobasidin S4, part of the aureobasidin group of cyclic depsipeptides, has been identified for its notable antifungal activities. Studies have demonstrated its efficacy against various fungal pathogens, including Candida spp. and Cryptococcus neoformans. The potency of aureobasidin S4 and related compounds against these pathogens indicates a promising role in addressing fungal infections (Yoshikawa et al., 1993).
Potential in Agriculture
Research has also explored the use of aureobasidin A, a related compound, in agriculture, specifically for the control of postharvest pathogens of fruits. This includes its effectiveness against fungi causing gray mold in strawberries and green mold in citrus, highlighting its potential as a fungicide in the agricultural sector (Liu et al., 2007).
Inhibition of Yeast Growth
Studies have shown that aureobasidins can inhibit the growth of yeasts like Saccharomyces cerevisiae. This inhibition is attributed to their action on specific genes and cellular processes, providing insights into yeast biology and potential therapeutic applications (Heidler & Radding, 1995).
Drug Development and Modification
Efforts have been made to generate broad-spectrum antifungal drug candidates from aureobasidin A, showcasing the potential of these compounds in developing new antifungal therapies. Novel chemical modifications have led to derivatives with enhanced activity against various fungi, expanding the scope of these compounds in medicinal applications (Wuts et al., 2015).
Role in Cell Morphogenesis
Investigations into the role of aureobasidins in cell morphogenesis have uncovered their impact on cell elongation and viability in yeast cells. These findings provide a deeper understanding of cellular processes and the potential impact of aureobasidins on cell growth and development (Hashida-Okado et al., 1998).
Eigenschaften
CAS-Nummer |
153954-75-7 |
|---|---|
Produktname |
Aureobasidin S4 |
Molekularformel |
C60H92N8O12 |
Molekulargewicht |
1117.4 g/mol |
IUPAC-Name |
3,6-dibenzyl-24-butan-2-yl-12-(3-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(8)46-57(76)65(14)47(35(4)5)52(71)61-42(31-34(2)3)55(74)67(16)50(60(11,12)79)59(78)80-49(38(9)39(10)69)58(77)66(15)48(36(6)7)53(72)62-43(32-40-25-20-18-21-26-40)54(73)64(13)45(33-41-27-22-19-23-28-41)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,34-39,42-50,69,79H,17,24,29-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70) |
InChI-Schlüssel |
AUIRGWHYLWLLAZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C |
Synonyme |
Aureobasidin S4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



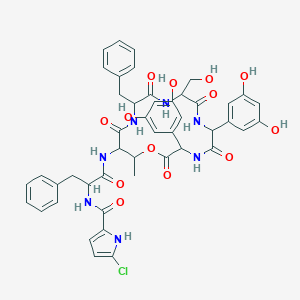

![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)
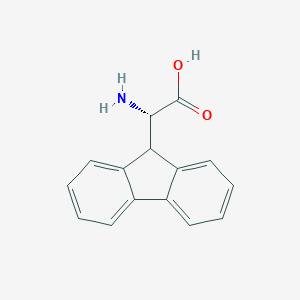

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
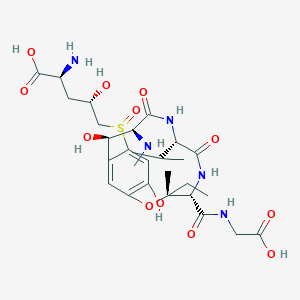

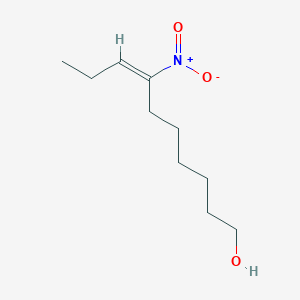
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
